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Compound of Interest

Compound Name: Methyl 2-amino-6-methylbenzoate

Cat. No.: B101674

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-amino-6-methylbenzoate (CAS No. 18595-13-6), a key intermediate in various chemical
syntheses. The information is tailored for researchers, scientists, and professionals in drug
development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) characteristics. While a complete, publicly available experimental
dataset for this specific molecule is limited, this guide presents expected values derived from
analyses of structurally similar compounds, alongside detailed experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Methyl 2-amino-6-
methylbenzoate. These values are based on established principles of spectroscopy and data
from analogous substituted methyl benzoates.

'H NMR (Proton NMR) Data (Predicted)

Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.1-7.3 t 1H Ar-H (H4)
~6.6-6.8 d 1H Ar-H (H3)
~6.5-6.7 d 1H Ar-H (H5)
~4.5-5.5 brs 2H -NH:2
~3.8 S 3H -OCHs
~2.4 S 3H Ar-CHs

Ar = Aromatic, s = singlet, d = doublet, t = triplet, br s = broad singlet

13C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (6) ppm Assignment
~168 C=0 (Ester)
~148 C-NH: (C2)
~138 C-CHs (C6)
~130 C-H (C4)

~122 C-COOCH:s (C1)
~115 C-H (C5)

~112 C-H (C3)

~52 -OCHs

~22 Ar-CHs

IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm~?)

Intensity

Assignment

3450-3300 Medium, Sharp (doublet) N-H stretch (primary amine)
3100-3000 Medium to Weak Aromatic C-H stretch
] Aliphatic C-H stretch (methyl
2950-2850 Medium
groups)
1720-1700 Strong, Sharp C=0 stretch (ester)
_ N-H bend (amine) and
1620-1580 Medium )
Aromatic C=C stretch
Asymmetric C-O-C stretch
1250-1200 Strong
(ester)
Symmetric C-O-C stretch
1100-1050 Strong

(ester)

MS (Mass Spectrometry) Data (Predicted)

lonization Mode: Electron lonization (EI)

miz Relative Intensity Assighment

165 High [M]* (Molecular ion)

134 Medium [M - OCHs]*

106 High [M - COOCHs]*

77 Medium [CeHs]* (Phenyl fragment)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for a solid organic compound like Methyl 2-amino-6-

methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/product/b101674?utm_src=pdf-body
https://www.benchchem.com/product/b101674?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Sample Preparation:

o Accurately weigh 5-10 mg of Methyl 2-amino-6-methylbenzoate for tH NMR or 20-50 mg
for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry vial.

o To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully
dissolved.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean 5 mm NMR tube.

o The final solution height in the NMR tube should be approximately 4-5 cm.
o Cap the NMR tube securely.
o Data Acquisition:
o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical solvent peak.

o Tune and match the probe for the desired nucleus (*H or 13C).

o Acquire the spectrum using standard pulse sequences. For 13C NMR, proton decoupling is
typically used to simplify the spectrum.

o Reference the spectrum to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Solid Film Method):
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[e]

Dissolve a small amount (a few milligrams) of Methyl 2-amino-6-methylbenzoate in a
volatile solvent with low IR absorbance in the regions of interest (e.g., dichloromethane or
acetone).

o

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

[e]

Using a pipette, apply a drop of the sample solution to the center of the salt plate.

o

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on
the plate. If the film is too thin, add another drop of the solution and let it evaporate.

o Data Acquisition:

[e]

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

o

Acquire a background spectrum of the clean, empty sample compartment.

[¢]

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to produce the final absorbance or transmittance spectrum.

[¢]

The typical scanning range is 4000-400 cm™1,

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a stock solution of Methyl 2-amino-6-methylbenzoate at a concentration of
approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

o From the stock solution, prepare a dilute sample solution with a final concentration of
approximately 1-10 pg/mL in the same solvent.

o Filter the final solution if any particulate matter is visible.

[e]

Transfer the solution to an appropriate vial for the mass spectrometer's autosampler.
» Data Acquisition (Electron lonization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

o The sample is injected into a gas chromatograph (GC) to separate it from any impurities.
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[e]

The separated compound then enters the ion source of the mass spectrometer.

o In the ion source, the molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

o The resulting positively charged ions (the molecular ion and fragment ions) are
accelerated into the mass analyzer.

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o The detector records the abundance of each ion, generating a mass spectrum.

Visualizations
Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound, from sample preparation to data interpretation.
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 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-amino-6-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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